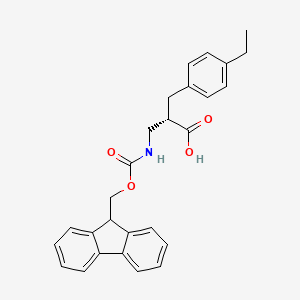![molecular formula C10H7NS2 B12959859 3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)
3'-Methyl-[2,2'-bithiophene]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-[2,2’-bithiophene]-3-carbonitrile is an organic compound belonging to the bithiophene family Bithiophenes are known for their conjugated systems, which make them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile typically involves the coupling of 3-methylthiophene with a suitable nitrile source. One common method is the palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. High-pressure reactors and advanced purification techniques ensure the production of high-purity 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile .
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated derivatives.
Scientific Research Applications
3’-Methyl-[2,2’-bithiophene]-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in applications like organic electronics. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
2,2’-Bithiophene: Lacks the methyl and carbonitrile groups, making it less reactive in certain applications.
3,3’-Dimethyl-2,2’-bithiophene: Features two methyl groups, altering its electronic properties.
3’-Cyano-2,2’-bithiophene: Contains a cyano group but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile’s unique combination of a methyl group and a carbonitrile group enhances its reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C10H7NS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C10H7NS2/c1-7-2-4-12-9(7)10-8(6-11)3-5-13-10/h2-5H,1H3 |
InChI Key |
SXOWXVKDGVYFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=C(C=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)

![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)









